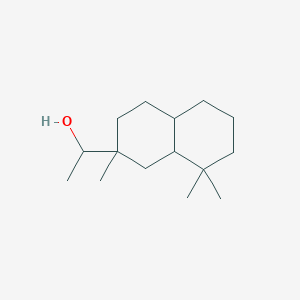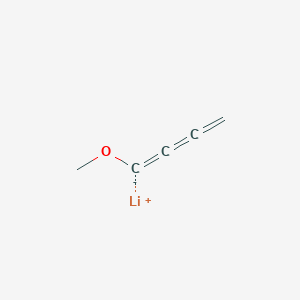![molecular formula C14H22N5O7P B14361123 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate CAS No. 91190-12-4](/img/structure/B14361123.png)
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base, a sugar moiety, and a phosphate group. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate typically involves multiple steps. One common method includes the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the purine base through a glycosylation reaction. The final step involves the phosphorylation of the hydroxyl group to introduce the diethyl phosphate group. Reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a range of substituted phosphates.
科学研究应用
Chemistry
In chemistry, [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cellular processes. It can act as a substrate for enzymes involved in nucleotide metabolism and is used in studies related to DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for antiviral or anticancer drugs, given its ability to interfere with nucleic acid synthesis.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it a valuable component in manufacturing.
作用机制
The mechanism of action of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, disrupting normal cellular functions. The compound may inhibit enzymes involved in DNA or RNA synthesis, leading to cell cycle arrest or apoptosis. The pathways involved include nucleotide metabolism and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds include other nucleotide analogs such as:
- Adenosine triphosphate (ATP)
- Deoxyadenosine triphosphate (dATP)
- Cytidine triphosphate (CTP)
Uniqueness
What sets [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate apart is its specific diethyl phosphate group, which imparts unique chemical properties. This modification can enhance its stability and reactivity compared to other nucleotide analogs, making it particularly useful in certain applications.
属性
CAS 编号 |
91190-12-4 |
|---|---|
分子式 |
C14H22N5O7P |
分子量 |
403.33 g/mol |
IUPAC 名称 |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate |
InChI |
InChI=1S/C14H22N5O7P/c1-3-23-27(22,24-4-2)25-5-8-10(20)11(21)14(26-8)19-7-18-9-12(15)16-6-17-13(9)19/h6-8,10-11,14,20-21H,3-5H2,1-2H3,(H2,15,16,17) |
InChI 键 |
ONQOSLXEHJWXGZ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)
![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)



![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
